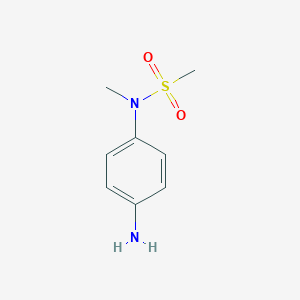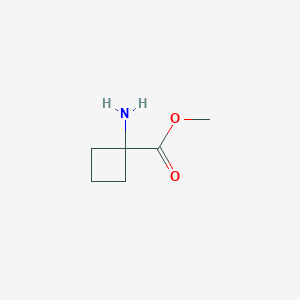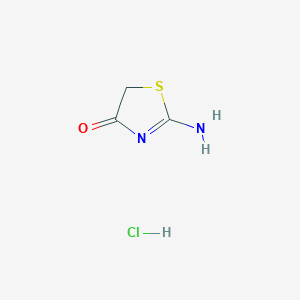
N-(4-Aminophenyl)-N-methylmethanesulfonamide
Vue d'ensemble
Description
“N-(4-Aminophenyl)-N-methylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(4-Aminophenyl)-N-methylmethanesulfonamide”, namely “1,4-Benzenediamine, N-(4-aminophenyl)-”, has been reported . It’s important to note that the actual structure of “N-(4-Aminophenyl)-N-methylmethanesulfonamide” may differ.Chemical Reactions Analysis
Amines, such as “N-(4-Aminophenyl)-N-methylmethanesulfonamide”, can undergo a variety of chemical reactions, including nucleophilic addition reactions with epoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For example, “4-Aminophenyl”, a related compound, is reported to be a colorless solid that turns purple on contact with air .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
- Study 1: A study by Zmijewski et al. (2006) discusses the use of biocatalysis in drug metabolism. They focused on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the importance of biocatalytic systems in drug development (Zmijewski et al., 2006).
Synthesis of Chemical Compounds
- Study 2: Research in 2020 demonstrated a protocol for synthesizing 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. This study is significant for its exploration of efficient synthetic routes for such compounds (Kharkov University Bulletin Chemical Series, 2020).
Material Science Applications
- Study 9: Padaki et al. (2013) explored the synthesis of composite nanofiltration (NF) membranes using Poly[(4-aminophenyl)sulfonyl]butanediamide. This research is notable for its implications in water treatment and desalination technologies (Padaki et al., 2013).
General Synthesis Methods
- Study 7: Li et al. (2012) reported a method for the direct N-monomethylation of aromatic primary amines, including arylsulfonamides. This highlights the versatility of N-(4-Aminophenyl)-N-methylmethanesulfonamide in various synthetic applications (Li et al., 2012).
Therapeutic Research
- Study 5: A study by Khoma et al. (2019) investigated the synthesis and evaluation of aminomethanesulfonic acids for potential antioxidant and anti-influenza activity. This research provides insights into the therapeutic applications of such compounds (Khoma et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAFDOASDXMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256733 | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
CAS RN |
251552-20-2 | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251552-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















